1,4-bis[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine
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Overview
Description
1,4-BIS[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE is a complex organic compound characterized by the presence of piperazine and oxane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkyne formation:
Piperazine ring formation: The final step involves the formation of the piperazine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,4-BIS[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles or electrophiles in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alkanes.
Scientific Research Applications
1,4-BIS[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-BIS[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2,2,6-TRIMETHYL-6-VINYLTETRAHYDRO-2H-PYRAN-3-OL: Known for its use as an organic synthesis reagent.
Tetrahydro-2,2,6-trimethyl-6-vinyl-3-pyranone: Another compound with similar structural features.
Uniqueness
1,4-BIS[3-(2,6,6-TRIMETHYLOXAN-2-YL)PROP-2-YN-1-YL]PIPERAZINE is unique due to its combination of piperazine and oxane groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H42N2O2 |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1,4-bis[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine |
InChI |
InChI=1S/C26H42N2O2/c1-23(2)11-7-13-25(5,29-23)15-9-17-27-19-21-28(22-20-27)18-10-16-26(6)14-8-12-24(3,4)30-26/h7-8,11-14,17-22H2,1-6H3 |
InChI Key |
JMHBJXANORTDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CCN2CCN(CC2)CC#CC3(CCCC(O3)(C)C)C)C |
Origin of Product |
United States |
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